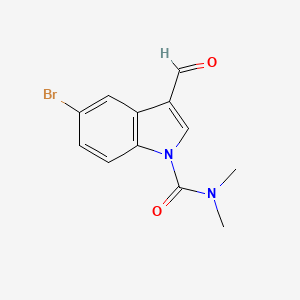
5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position, a formyl group at the 3-position, and a dimethylcarboxamide group at the 1-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide typically involves the following steps:
Bromination: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formylation: The formyl group is introduced at the 3-position through a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Carboxamide Formation: The final step involves the introduction of the N,N-dimethylcarboxamide group at the 1-position. This can be achieved by reacting the intermediate compound with dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
Oxidation: 5-bromo-3-carboxy-N,N-dimethyl-1H-indole-1-carboxamide.
Reduction: 5-bromo-3-hydroxymethyl-N,N-dimethyl-1H-indole-1-carboxamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-3-formyl-1H-indole-1-carboxamide: Lacks the N,N-dimethyl group, which may affect its biological activity and chemical reactivity.
5-bromo-3-formyl-N,N-dimethyl-1H-indole-2-carboxamide:
5-bromo-3-formyl-1H-indole-1-carboxylate: Contains an ester group instead of a carboxamide group, which can influence its solubility and reactivity.
Uniqueness
5-bromo-3-formyl-N,N-dimethyl-1H-indole-1-carboxamide is unique due to the presence of the N,N-dimethylcarboxamide group at the 1-position, which can enhance its stability and biological activity. The combination of the bromine atom, formyl group, and carboxamide group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H11BrN2O2 |
|---|---|
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
5-bromo-3-formyl-N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2/c1-14(2)12(17)15-6-8(7-16)10-5-9(13)3-4-11(10)15/h3-7H,1-2H3 |
Clave InChI |
QOMRSNPTJFTQIG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















